Cas no 892747-05-6 (1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine 化学的及び物理的性質
名前と識別子
-
- AKOS001914872
- 1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- 3-(3,5-dimethoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
- VU0508113-1
- SR-01000024867-1
- SR-01000024867
- 1-(3,5-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 892747-05-6
- F3062-0102
- CCG-166862
- 1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
-
- インチ: 1S/C19H18N6O4/c1-26-13-6-4-11(5-7-13)18-21-19(29-23-18)16-17(20)25(24-22-16)12-8-14(27-2)10-15(9-12)28-3/h4-10H,20H2,1-3H3
- InChIKey: IKBPGDDTXYFDGY-UHFFFAOYSA-N
- SMILES: N1(C2=CC(OC)=CC(OC)=C2)C(N)=C(C2ON=C(C3=CC=C(OC)C=C3)N=2)N=N1
計算された属性
- 精确分子量: 394.13895308g/mol
- 同位素质量: 394.13895308g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 29
- 回転可能化学結合数: 6
- 複雑さ: 511
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 123Ų
じっけんとくせい
- 密度みつど: 1.43±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 665.0±65.0 °C(Predicted)
- 酸度系数(pKa): -4.27±0.19(Predicted)
1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3062-0102-3mg |
1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892747-05-6 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3062-0102-5mg |
1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892747-05-6 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3062-0102-1mg |
1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892747-05-6 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F3062-0102-2mg |
1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892747-05-6 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F3062-0102-4mg |
1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892747-05-6 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3062-0102-5μmol |
1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892747-05-6 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3062-0102-2μmol |
1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine |
892747-05-6 | 90%+ | 2μl |
$57.0 | 2023-04-28 |
1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine 関連文献
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amineに関する追加情報
Research Brief on 1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine (CAS: 892747-05-6)
The compound 1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine (CAS: 892747-05-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a potent modulator of specific biological pathways. The presence of both 1,2,4-oxadiazole and 1,2,3-triazole moieties in its structure suggests a high degree of chemical versatility, making it a promising scaffold for drug development. Researchers have explored its interactions with various enzymes and receptors, particularly those involved in inflammatory and oncogenic processes.
One of the key findings from recent publications is the compound's ability to inhibit the activity of certain kinases implicated in cancer progression. In vitro studies have demonstrated significant anti-proliferative effects against a panel of cancer cell lines, with IC50 values in the low micromolar range. These results suggest that further optimization of this scaffold could yield highly selective kinase inhibitors.
The synthetic route to 1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine has been refined in recent work, with improvements in yield and purity. The current protocol involves a multi-step process that begins with the formation of the 1,2,4-oxadiazole core, followed by copper-catalyzed azide-alkyne cycloaddition to introduce the triazole moiety. These methodological advances have facilitated more extensive biological evaluation of the compound.
Pharmacokinetic studies have revealed both challenges and opportunities for this compound. While it exhibits good solubility and moderate metabolic stability, its oral bioavailability requires further optimization. Recent structure-activity relationship (SAR) studies have identified key modifications that could improve these properties while maintaining or enhancing biological activity.
The safety profile of this compound has been preliminarily assessed in animal models, showing acceptable toxicity at therapeutic doses. However, comprehensive toxicology studies will be necessary before considering clinical development. Researchers have noted that the compound's selectivity needs to be further characterized to minimize potential off-target effects.
Future research directions for this compound include exploration of its potential in combination therapies, particularly with existing chemotherapeutic agents. Additionally, the development of prodrug formulations may address some of the current pharmacokinetic limitations. The compound's unique structure also makes it an interesting candidate for targeted drug delivery systems.
In conclusion, 1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine represents a promising lead compound with multiple potential therapeutic applications. Continued research into its mechanism of action and structural optimization may yield valuable new drug candidates in the coming years.
892747-05-6 (1-(3,5-dimethoxyphenyl)-4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine) Related Products
- 71162-52-2(N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)
- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)
- 106576-59-4(3-AZIDO-2,4-DIMETHYLPYRIDINE)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])
- 57978-00-4(6-Bromohexanal)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)




